

Early Clinical and Experimental Studies of Periciazine in Psychosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Periciazine*

Cat. No.: *B1679606*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periciazine, also known by the trade names Neulactil and Neuleptil, is a typical antipsychotic of the phenothiazine class, chemically described as 3-cyano-10-(3-4'-hydroxypiperidinopropyl) phenothiazine.[1][2] Developed in the 1960s, it emerged during a period of significant discovery in psychopharmacology.[3] Pharmacologically, **periciazine** is similar to chlorpromazine but is characterized by more potent sedative, antiemetic, antiserotonin, and anticholinergic properties.[2] Early research also suggested a greater noradrenergic than dopaminergic blockade.[2] This whitepaper provides a technical overview of the early clinical and experimental studies of **periciazine** in the treatment of psychosis, with a focus on its pharmacological profile, clinical efficacy, and safety as documented in foundational research.

Core Pharmacology and Mechanism of Action

Periciazine exerts its antipsychotic effects through a multi-faceted mechanism of action, primarily involving the antagonism of several key neurotransmitter receptors in the central nervous system.[4] Its therapeutic action is believed to be centered on the blockade of dopamine D2 receptors, a hallmark of typical antipsychotics.[5] However, its broad receptor binding profile contributes to both its therapeutic effects and its side-effect profile. **Periciazine** is an antagonist at the following receptors:

- **Dopamine D2 Receptors:** Blockade of these receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.
- **Serotonin 5-HT_{2A} Receptors:** Antagonism of these receptors may contribute to a reduction in the negative symptoms of psychosis and an improvement in mood.
- **Alpha-1 Adrenergic Receptors:** Blockade of these receptors is associated with sedative effects and can also lead to orthostatic hypotension.
- **Muscarinic Acetylcholine Receptors:** Anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation.
- **Histamine H1 Receptors:** Potent antagonism of H1 receptors is responsible for the significant sedative and hypnotic effects of **periciazine**.^[6]

Preclinical Experimental Studies

Early experimental studies in animal models sought to characterize the behavioral and neurochemical effects of **periciazine**. A study in adult male Wistar rats investigated the dose-related effects of **periciazine** (**periciazine**) on anxiety and memory.^[7]

Experimental Protocol: Anxiety and Memory in Rats

- **Subjects:** Adult male Wistar rats (250-350g).^[7]
- **Drug Administration:** Intraperitoneal injections of **periciazine** (0.05, 0.075, and 0.1 mg/kg), diazepam (1 mg/kg, as a positive control for anxiolytic effects), saline (negative control), or a vehicle for diazepam were administered 30 minutes before testing.^[7]
- **Behavioral Models:**
 - **Anxiety:** The elevated plus-maze was used to assess anxiety-related behaviors.^[7]
 - **Memory:** Step-down inhibitory avoidance (with a 0.3-mA footshock) and habituation to an open field were used to evaluate memory.^[7]
- **Key Findings:**

- A dose of 0.075 mg/kg of **periciazine** demonstrated a reduction in anxiety measures, similar to the effect of diazepam.[\[7\]](#)
- Doses of 0.05 and 0.1 mg/kg did not produce significant anxiolytic effects, suggesting a U-shaped dose-response curve.[\[7\]](#)
- **Periciazine** did not impair memory in any of the tested paradigms, whereas diazepam did.[\[7\]](#)

This study suggests that **periciazine** may have dose-dependent anxiolytic properties without the memory-impairing effects associated with benzodiazepines.[\[7\]](#)

Early Clinical Studies in Psychosis

A Cochrane review published in 2014 identified five randomized controlled trials of **periciazine** for schizophrenia conducted between 1965 and 1980.[\[8\]](#) These early studies are generally considered to be of very low quality by modern standards, with significant limitations in reporting of methodology, including details on randomization, allocation concealment, and blinding.[\[2\]](#)

Summary of Early Clinical Trial Findings

Study	Comparison	Patient Population	Key Findings (Qualitative)	Reported Side Effects
Grant & Tonks (1965)	Periciazine vs. Chlorpromazine	Disturbed chronic schizophrenics	No significant difference in efficacy.	Periciazine associated with more extrapyramidal side effects.
Leitch (1965)	Periciazine vs. Typical Antipsychotics	Schizophrenia and allied states	Periciazine was effective.	Fewer and less pronounced adverse effects compared to other phenothiazines.
Rasch (1966)	Periciazine vs. Chlorpromazine	Disorders of character and schizophrenia	Periciazine was effective.	Somnolence was noted but considered less pronounced than with other similar drugs.
Ananth & Ban (1977)	Periciazine vs. Trifluoperazine	Newly diagnosed schizophrenic patients	Periciazine was effective.	Extrapyramidal side effects were reported.
Iwanaga et al. (1980)	Periciazine vs. Zetepine (atypical)	Chronic schizophrenia	Periciazine was effective.	Periciazine was associated with more extrapyramidal side effects.

Note: The quantitative data from these studies, such as specific efficacy rates and precise side effect frequencies, are not readily available in accessible publications. The findings presented are based on qualitative summaries from a Cochrane review.

Efficacy in Psychosis

The early clinical trials consistently suggested that **periciazine** was an effective antipsychotic agent for both acute and chronic schizophrenia.[8] It was reported to be particularly useful in managing symptoms of aggression, hostility, and impulsivity.[9] However, when compared to other typical antipsychotics like chlorpromazine and trifluoperazine, it did not demonstrate superior efficacy.[9]

Dosage in Early Clinical Use

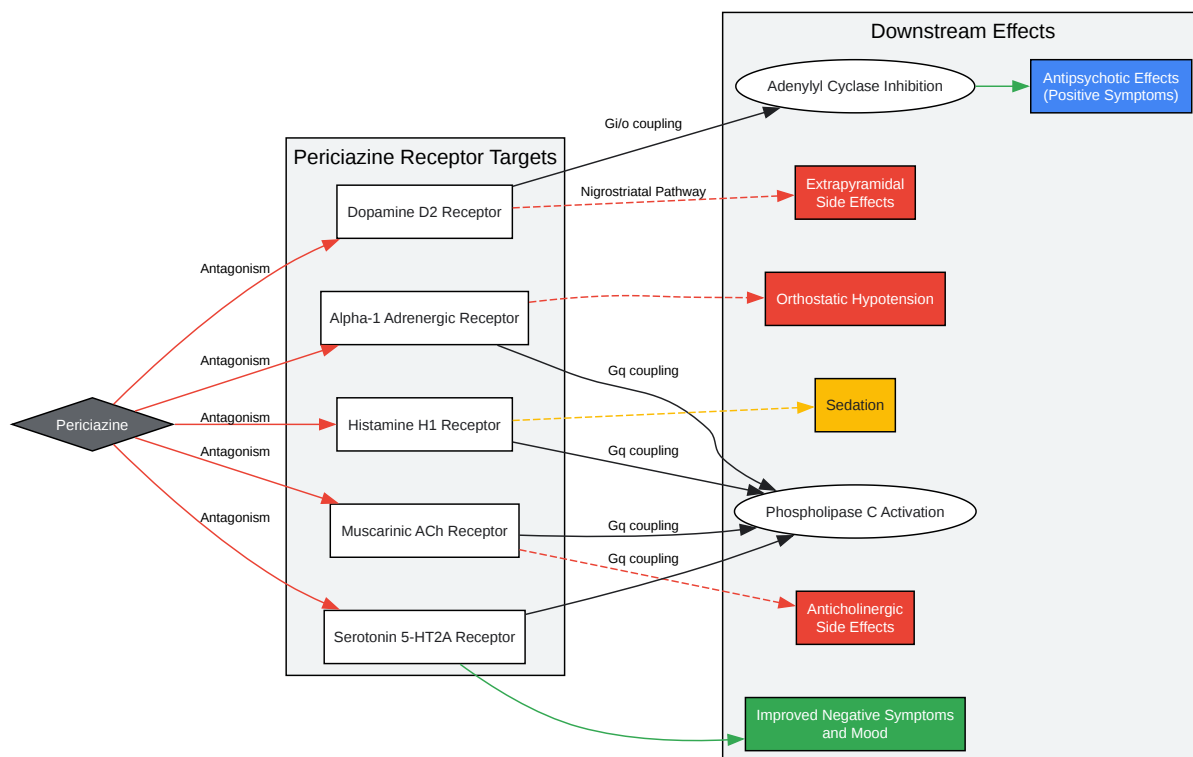
For severe conditions such as schizophrenia, the initial dosage was typically around 75 mg per day in divided doses, with a gradual increase to a maximum of 300 mg per day for maintenance therapy.

Safety and Tolerability Profile

A consistent finding across several of the early trials was the propensity of **periciazine** to induce extrapyramidal side effects (EPS), such as tremors, rigidity, and restlessness.[3][10] A meta-analysis of three of these early randomized controlled trials (n=163) indicated that **periciazine** was associated with a higher incidence of extrapyramidal side effects compared to other typical antipsychotics.[3] In a comparison with an atypical antipsychotic, **periciazine** also showed a higher rate of EPS.[3] Other commonly reported side effects included sedation, anticholinergic effects (dry mouth, blurred vision), and orthostatic hypotension.[11][12]

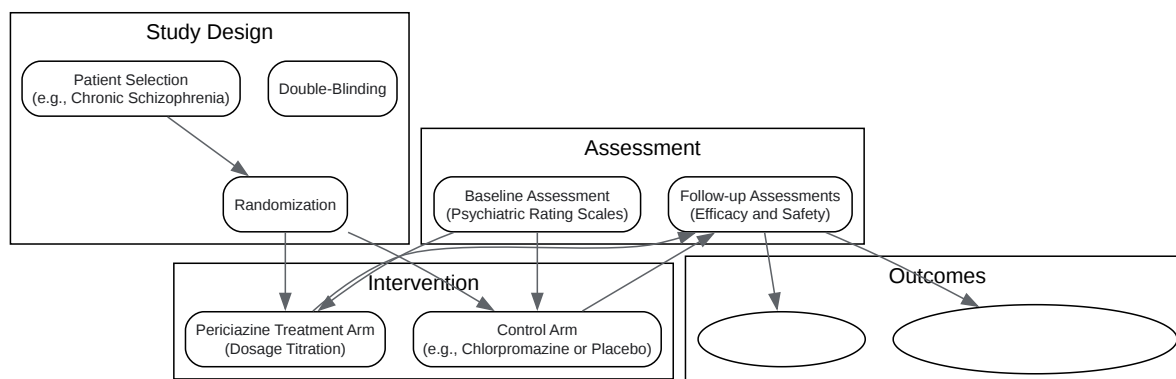
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by **periciazine** and a general workflow for its early clinical evaluation.



[Click to download full resolution via product page](#)

Caption: **Periciazine's** multifaceted mechanism of action.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of early **periciazine** clinical trials.

Conclusion

The early clinical and experimental studies of **periciazine** established it as an effective phenothiazine antipsychotic, albeit with a notable propensity for extrapyramidal side effects. Its broad receptor antagonism profile, particularly its potent sedative and anticholinergic properties, defined its clinical character. While the methodological rigor of the initial clinical trials falls short of modern standards, they provided the foundational evidence for its use in psychosis. For drug development professionals, the story of **periciazine** underscores the enduring challenge of balancing efficacy at the dopamine D2 receptor with off-target effects that impact tolerability. Further research into the nuanced contributions of its multi-receptor blockade could offer insights for the development of future antipsychotics with improved side-effect profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biased signaling via serotonin 5-HT_{2A} receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pericyazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiology of brain histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periciazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Dose-related effects of propericiazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 10. 5-HT_{2A} receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. 5-HT_{2A}_receptor [bionity.com]
- To cite this document: BenchChem. [Early Clinical and Experimental Studies of Periciazine in Psychosis: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679606#early-clinical-and-experimental-studies-of-periciazine-in-psychosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com